Nonadecanoic acid

Overview

Description

Preparation Methods

Chemical Reactions Analysis

Nonadecanoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to produce this compound derivatives.

Reduction: Reduction reactions can convert this compound to nonadecanol.

Substitution: It can participate in substitution reactions to form esters and amides.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions are this compound derivatives, nonadecanol, esters, and amides .

Scientific Research Applications

Scientific Research Applications

-

Gas Chromatography Standard :

Nonadecanoic acid is frequently used as a standard in gas chromatography for fatty acid analysis. Its well-defined properties make it an ideal reference for quantifying other fatty acids in complex mixtures . -

Lipid Metabolism Studies :

This compound serves as a research tool for studying lipid metabolism. It helps in understanding the roles of long-chain fatty acids in biological processes and their implications in metabolic disorders . -

Cancer Research :

This compound has shown potential anti-proliferative effects on cancer cell lines, particularly HL-60 cells, with an IC(50) value of approximately 68 µM. This suggests that it may play a role in cancer therapy or as a biomarker for certain types of cancer . -

Pharmaceutical Sorption Studies :

Recent studies have investigated the role of this compound in the sorption of pharmaceutical compounds in soil, indicating its importance in agricultural runoff management and environmental safety. This application highlights its relevance in understanding how organic compounds interact with soil matrices .

Environmental Applications

-

Soil Management :

This compound is studied for its influence on the sorption behavior of pharmaceuticals in soils, which is crucial for mitigating environmental pollution from agricultural practices . -

Biofuel Production :

Research into microalgae has identified this compound methyl ester as a potential biofuel feedstock, emphasizing its utility in renewable energy applications .

Cosmetic and Personal Care Products

Due to its emollient properties, this compound is being explored for use in cosmetics and personal care products. Its ability to enhance skin texture and moisture retention makes it a valuable ingredient in formulations aimed at improving skin health .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of nonadecanoic acid involves its interaction with molecular targets and pathways. In insects, it acts as a major constituent of defensive secretions, helping to protect against predators . The exact molecular targets and pathways in other applications are still under investigation.

Comparison with Similar Compounds

Nonadecanoic acid is similar to other long-chain saturated fatty acids, such as:

Octadecanoic acid (Stearic acid): An 18-carbon saturated fatty acid.

Eicosanoic acid (Arachidic acid): A 20-carbon saturated fatty acid.

Compared to these compounds, this compound is unique due to its specific applications in insect defense and its rarity in natural sources .

Biological Activity

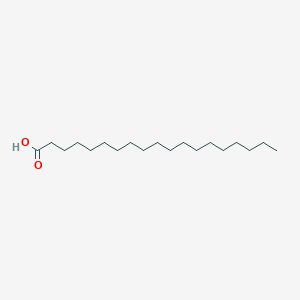

Nonadecanoic acid, also known as nonadecylic acid or C19:0, is a saturated fatty acid with significant biological activity. This compound has garnered attention for its potential therapeutic effects, particularly in cancer research and metabolic studies. This article explores the biological activity of this compound, emphasizing its mechanisms of action, effects on various cell types, and potential applications in medicine.

- Molecular Formula : C19H38O2

- Molecular Weight : 298.51 g/mol

- Appearance : White to off-white crystalline solid

- Melting Point : Approximately 67-69°C

- Solubility : Insoluble in water; soluble in organic solvents

This compound is primarily found in small quantities in certain animal fats and plant oils. It plays a role as a fungal metabolite and is involved in lipid metabolism processes .

Inhibition of Cancer Cell Proliferation

Research has demonstrated that this compound exhibits notable inhibitory effects on cancer cell proliferation. A study focusing on human leukemia HL-60 cells reported an IC50 value of 68 ± 7 µM for this compound, indicating significant cytotoxicity compared to other fatty acids tested . The study further highlighted that this compound induced apoptosis in these cells, suggesting a mechanism involving programmed cell death pathways.

Comparison with Other Fatty Acids

In comparative studies, this compound was found to be more effective than other long-chain saturated fatty acids such as heptadecanoic (C17:0) and hexadecanoic acids (C16:0), which had higher IC50 values of 120 ± 23 µM and 132 ± 25 µM, respectively . This suggests that the length and saturation of the fatty acid chain may influence its biological activity.

Effects on Cell Viability

A recent investigation into the effects of various long-chain saturated fatty acids (LC-SFAs) on human pancreatic β-cells revealed that this compound caused a marked increase in cell death at concentrations as low as 125 µM. This response was more pronounced in rodent INS-1E cells compared to human EndoC-βH1 cells, where higher concentrations (≥500 µM) were necessary to observe similar effects . These findings underscore the importance of considering species differences when evaluating the toxicity of fatty acids.

Cancer Research

Given its ability to inhibit cancer cell proliferation and induce apoptosis, this compound may serve as a lead compound for developing novel anticancer agents. Its unique properties could be leveraged in therapeutic formulations aimed at specific types of cancer.

Metabolic Disorders

This compound's role in lipid metabolism suggests potential applications in managing metabolic disorders such as obesity and type 2 diabetes. Research indicates that odd-chain fatty acids like nonadecanoic may influence metabolic pathways differently than even-chain fatty acids, possibly providing protective effects against insulin resistance .

Case Studies and Research Findings

Properties

IUPAC Name |

nonadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h2-18H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISYWECDDZWTKFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060954 | |

| Record name | Nonadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White flakes; [Sigma-Aldrich MSDS], Solid | |

| Record name | Nonadecanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16056 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Nonadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000772 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

300.00 °C. @ 760.00 mm Hg | |

| Record name | Nonadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000772 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

646-30-0, 68002-88-0 | |

| Record name | Nonadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=646-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonadecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000646300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fatty acids, C16-22 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068002880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NONADECANOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11914 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nonadecanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nonadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fatty acids, C16-22 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.893 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nonadecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.431 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NONADECANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6M3VYC62P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nonadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000772 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

69.4 °C | |

| Record name | Nonadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000772 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.